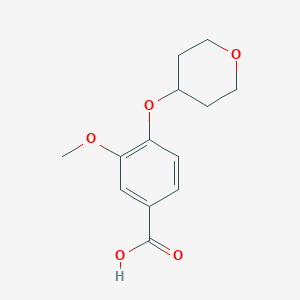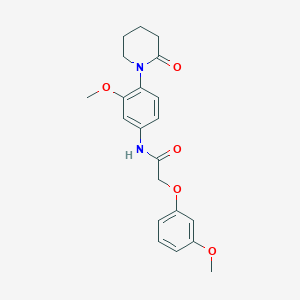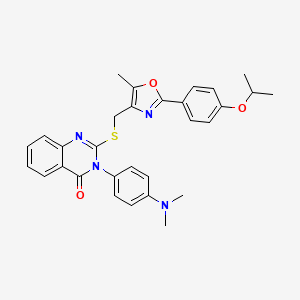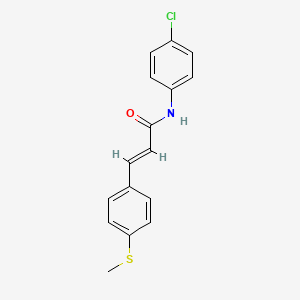
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide” is a complex organic compound that contains several functional groups, including a pyrazole ring, a phenyl ring, a tetrazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole, phenyl, and tetrazole rings would give the molecule a rigid, planar structure, while the ethyl and carboxamide groups would add some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole, phenyl, tetrazole, and carboxamide groups. The pyrazole and tetrazole rings, for example, might undergo reactions with electrophiles or nucleophiles, while the carboxamide group could participate in acid-base reactions .Aplicaciones Científicas De Investigación
- Researchers have explored the antibacterial potential of this compound due to its unique structure. By inhibiting bacterial growth, it could serve as a promising lead for novel antibiotics .
- The compound’s chemical scaffold suggests antifungal activity. Investigations have focused on its ability to combat fungal infections, potentially leading to new antifungal agents .
- The compound’s tetrazole and pyrazole moieties may contribute to antitumor effects. Researchers have studied its impact on cancer cell lines, aiming to develop targeted therapies .
- Thiazolo[4,5-b]pyridine derivatives, like this compound, have demonstrated antioxidant properties. Understanding its mechanism of action could lead to potential therapeutic applications .
- Combining different heterocyclic systems often results in enhanced biological activities. Researchers have explored hybrid molecules containing both thiazolo[4,5-b]pyridine and pyrazole moieties, aiming for improved drug candidates .
Antibacterial Activity
Antifungal Properties
Antitumor Research
Oxidative Stress and Antioxidant Activity
Drug Design and Hybrid Molecules
Safety And Hazards
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O/c1-11-10-12(2)21(18-11)9-8-16-15(23)14-17-20-22(19-14)13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUPSAVJTPCPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NN(N=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethoxyphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2549836.png)

![2-{4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]phenyl}-N-(2-phenylethyl)acetamide](/img/no-structure.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2549840.png)
![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2549842.png)
![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2549844.png)

![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2549850.png)

